Tert-butyl N-(2-hydroxypropyl)carbamate
Description
Tert-butyl N-(2-hydroxypropyl)carbamate (CAS: 95656-86-3) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 2-hydroxypropylamine moiety. Its molecular formula is C₈H₁₇NO₃, with a molecular weight of 175.23 g/mol. This compound is widely utilized in pharmaceutical synthesis as an intermediate, particularly for amine protection during multi-step reactions . The Boc group offers stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), making it indispensable in peptide and small-molecule drug development. The 2-hydroxypropyl substituent enhances solubility in polar solvents, which facilitates its use in aqueous reaction systems .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432795 | |
| Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95656-86-3 | |
| Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triethylamine (TEA) | Methanol | 20–60 | 0.5–5 | 87–98 | |
| N-EtN(iPr)₂ | Methanol | 20 | 3 | 96 | |
| TEA | DCM/THF | 0–30 | 2–5 | 92–97 |
Procedure :
- Reagents : 2-amino-1-propanol, Boc₂O (1:1 molar ratio), and a base (e.g., TEA or N-ethyl-N,N-diisopropylamine).
- Solvent : Methanol, dichloromethane (DCM), or tetrahydrofuran (THF).
- Mechanism :
- Boc₂O reacts with the amine group, forming the carbamate.
- The base neutralizes HCl, a byproduct, driving the reaction to completion.
- Purification :
Key Findings :
- Yield Optimization : Higher temperatures (e.g., 60°C) and extended reaction times improve yields (up to 98%).
- Steric Effects : Bulky bases like N-ethyl-N,N-diisopropylamine enhance efficiency in non-polar solvents.
Stereoselective Synthesis of Enantiomers
The compound’s chiral variants (e.g., (R)- and (S)-enantiomers) are synthesized using enantiopure 2-amino-1-propanol.
Enantiomer-Specific Methods
| Enantiomer | Starting Material | Base | Yield (%) | Optical Purity | Reference |
|---|---|---|---|---|---|
| (R)- | (R)-2-amino-1-propanol | TEA | 97 | ≥98% ee | |
| (S)- | (S)-2-amino-1-propanol | TEA | 95 | ≥98% ee |
Procedure :
- Chiral Resolution : Enantiopure 2-amino-1-propanol is isolated via chiral chromatography or enzymatic resolution.
- Reaction :
- Boc₂O is added to the chiral amine in methanol with TEA.
- Reaction proceeds under inert atmosphere (N₂) to prevent oxidation.
- Purity Check :
Applications :
- Pharmaceuticals : Chiral intermediates for drugs requiring stereospecific activity.
- Peptide Synthesis : Site-selective protection of amino groups in solid-phase synthesis.
Alternative Bases and Solvents
Modifications to the standard method include varying bases and solvents to enhance reaction efficiency or scalability.
Case Study: N-Ethyl-N,N-diisopropylamine in Methanol
| Parameter | Value |
|---|---|
| Base | N-EtN(iPr)₂ |
| Solvent | Methanol |
| Temperature | 20°C |
| Reaction Time | 3 h |
| Yield | 96% |
Advantages :
- Reduced Stench : N-Ethyl-N,N-diisopropylamine is less volatile than TEA, improving handling safety.
- High Solubility : Methanol dissolves Boc₂O effectively, minimizing side reactions.
Industrial-Scale Production
Large-scale synthesis adapts lab methods with optimized parameters:
Key Adjustments
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reactor | Round-bottom flask | Automated jacketed reactor |
| Temperature Control | Manual (ice bath) | Programmable PID systems |
| Purification | Column chromatography | Continuous crystallization |
Example :
- Reagents : 2-amino-1-propanol (100 mmol), Boc₂O (100 mmol), TEA (100 mmol).
- Solvent : Methanol (500 mL).
- Process :
Challenges :
- Byproduct Removal : Efficient HCl scavenging critical to prevent carbamate hydrolysis.
- Cost : Boc₂O is expensive; stoichiometric control minimizes waste.
Mechanistic Insights and Challenges
Reaction Mechanism
Common Side Reactions
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Carbamate Hydrolysis | Acidic conditions | Use anhydrous solvents |
| Over-Boc Protection | Excess Boc₂O | Equimolar stoichiometry |
Comparison of Boc₂O vs. Chloroformate Methods
While Boc₂O is standard, tert-butyl chloroformate (BocCl) offers alternative routes:
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Boc₂O | Milder, less toxic | Slower reaction kinetics |
| BocCl | Faster reaction | Requires anhydrous conditions |
BocCl Method :
- Reagents : 2-amino-1-propanol, BocCl, base (e.g., NaHCO₃).
- Solvent : DCM or THF.
- Yield : Up to 90%, but less commonly reported due to handling risks.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Tert-butyl N-(2-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxypropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
Hydroxyalkyl Substituents
- This compound : The 2-hydroxypropyl group balances hydrophilicity and steric accessibility, enabling efficient deprotection and downstream functionalization .
- tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (CAS: 753023-57-3): Incorporates a cyclopropane ring adjacent to the hydroxyethyl group, introducing ring strain and rigidity. This structure may enhance metabolic stability in drug candidates but reduces solubility compared to the linear hydroxypropyl analog .
Cyclic and Aromatic Substituents
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4): The cyclopentyl ring increases lipophilicity, making it suitable for targeting hydrophobic binding pockets in enzymes. Stereochemistry at the hydroxy position influences chiral recognition in asymmetric synthesis .
- tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate (CAS: 1208368-19-7): The bromophenyl and cyclopropyl groups confer aromaticity and steric bulk, respectively. Such derivatives are used in cross-coupling reactions for aryl-amine synthesis .
Heterocyclic Substituents
- tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5): The piperidine ring introduces basicity, enhancing water solubility at physiological pH. This compound is critical in synthesizing kinase inhibitors and GPCR-targeted drugs .
- tert-butyl N-(2,2-diethyl-3-oxopropyl)carbamate (EN300-223 563): The 3-oxo group enables ketone-based conjugations (e.g., hydrazone formation), while diethyl substituents increase steric hindrance, slowing enzymatic degradation .
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 2-hydroxypropyl | 175.23 | High | 0.78 |
| tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | 1-(2-hydroxyethyl)cyclopropyl | 229.30 | Moderate | 1.25 |
| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 2-hydroxycyclopentyl | 215.29 | Low | 1.89 |
| tert-butyl N-(2,2-diethyl-3-oxopropyl)carbamate | 2,2-diethyl-3-oxopropyl | 245.34 | Low | 2.45 |
- Solubility : The 2-hydroxypropyl derivative exhibits the highest polarity due to its primary alcohol and flexible chain, whereas cyclopentyl and diethyl analogs are more lipophilic .
- LogP : Increased alkyl or aromatic substitution raises LogP, reducing aqueous solubility but improving membrane permeability .
Deprotection Efficiency
- tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS: 1932203-04-7): Deprotection requires harsher conditions (e.g., HCl/MeOH) due to the bicyclic structure’s steric protection .
Pharmacokinetic and Toxicity Profiles
- This compound: No polymer-related toxicity reported in PK1 clinical trials, with attenuated cardiotoxicity compared to free doxorubicin .
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate : Bicyclic amines often show improved blood-brain barrier penetration but may require toxicity mitigation for CNS drugs .
Biological Activity
Tert-butyl N-(2-hydroxypropyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 189.25 g/mol
- IUPAC Name : tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate
The compound features a tert-butyl group, a hydroxypropyl moiety, and a carbamate functional group, which contribute to its biological activity. The steric hindrance from the tert-butyl group and the potential for hydrogen bonding from the hydroxypropyl group enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to the formation of stable complexes with enzymes due to its carbamate moiety. This interaction can modulate enzyme activity through:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, effectively inhibiting their function.
- Hydrogen Bonding : The hydroxypropyl group facilitates additional hydrogen bonding interactions, enhancing binding affinity to specific receptors or enzymes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer properties by modulating cell signaling pathways involved in tumor growth.
- Enzyme Modulation : It acts as an enzyme inhibitor, which could be beneficial in therapeutic contexts where enzyme regulation is critical.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various carbamates, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential utility in developing new antimicrobial agents.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics when administered orally. It remains stable under physiological conditions, allowing for sustained release and activity over time. This stability is crucial for its potential use in therapeutic applications where prolonged action is desired.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
